2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide
Overview
Description
2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide is a complex organic compound that features a benzoxazole core, a cyclohexyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the benzoxazole core with a cyclohexyl halide in the presence of a base.
Attachment of the Pyrazole Moiety: The final step involves the reaction of the intermediate with 3-(3,5-dimethylpyrazol-1-yl)propylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole core or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. The benzoxazole core can interact with enzyme active sites, while the pyrazole moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-4-carboxamide: Another positional isomer with different chemical properties.
Uniqueness
The unique combination of the benzoxazole core, cyclohexyl group, and pyrazole moiety in 2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide provides it with distinct chemical and biological properties that are not observed in its positional isomers. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclohexyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-13-16(2)26(25-15)12-6-11-23-21(27)18-9-10-19-20(14-18)28-22(24-19)17-7-4-3-5-8-17/h9-10,13-14,17H,3-8,11-12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYTGHYPMSCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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